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Abstract

Barringtonite (MgCOs-2H20) is a hydrated magnesium carbonate mineral that plays a role in
understanding low-temperature geochemical processes and the sequestration of carbon
dioxide. This technical guide provides a comprehensive overview of the crystal structure and
crystallographic properties of barringtonite. It is designed to serve as a foundational resource
for researchers in mineralogy, materials science, and geochemistry. This document synthesizes
available data on its unit cell parameters, optical properties, and X-ray diffraction data.
Furthermore, it outlines the experimental methodologies employed in its characterization and
presents a logical workflow for its crystallographic analysis.

Introduction

Barringtonite is a mineral with the chemical formula MgCOs-2H20.[1][2] It was first discovered
at Barrington Tops, New South Wales, Australia, where it occurs as nodular encrustations on
the surface of olivine basalt.[3][4][5] The formation of barringtonite is a result of cold meteoric
water percolating through olivine basalt and leaching magnesium.[3][4][6] This mineral is often
found in association with nesquehonite (MgCOs-3H20).[3][4][5][6] Understanding the
crystallographic nature of barringtonite is crucial for disciplines ranging from geology to
materials science, where hydrated carbonates are of significant interest.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b8008377?utm_src=pdf-interest
https://www.benchchem.com/product/b8008377?utm_src=pdf-body
https://www.benchchem.com/product/b8008377?utm_src=pdf-body
https://www.benchchem.com/product/b8008377?utm_src=pdf-body
http://webmineral.com/data/Barringtonite.shtml
https://pubchem.ncbi.nlm.nih.gov/compound/Barringtonite
https://www.rruff.net/doclib/MinMag/Volume_34/34-268-370.pdf
https://www.rruff.net/doclib/mm/vol34/MM34_370.pdf
https://www.handbookofmineralogy.org/pdfs/barringtonite.pdf
https://www.benchchem.com/product/b8008377?utm_src=pdf-body
https://www.rruff.net/doclib/MinMag/Volume_34/34-268-370.pdf
https://www.rruff.net/doclib/mm/vol34/MM34_370.pdf
https://www.rruff.net/doclib/mm/vol34/MM34_370.pdf
https://www.rruff.net/doclib/MinMag/Volume_34/34-268-370.pdf
https://www.rruff.net/doclib/mm/vol34/MM34_370.pdf
https://www.handbookofmineralogy.org/pdfs/barringtonite.pdf
https://www.rruff.net/doclib/mm/vol34/MM34_370.pdf
https://www.benchchem.com/product/b8008377?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8008377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Crystal Structure and Properties

Barringtonite crystallizes in the triclinic system, which is characterized by three unequal axes
with oblique angles.[1][3][4][7] The space group is either P1 or P1.[1][5] Due to the typically very
small size of its fibrous or needle-like crystals, obtaining a single crystal suitable for complete
structure determination has been challenging.[3][4]

Crystallographic Data

The unit cell parameters and other crystallographic data for barringtonite are summarized in
the table below. It is important to note that slight variations in these parameters are reported
across different sources, which is common in mineralogical studies.

Value (Source 1)[3]

Parameter 4161 Value (Source 2)[1] Value (Source 3)[5]
Crystal System Triclinic Triclinic Triclinic
Space Group P1 or P1 P1 or P1 P1 or P1

a 9.155 A 9.156 A 9.155 A

b 6.202 A 6.02 A 6.202 A

C 6.092 A 6.092 A 6.092 A

a 94° 00 94° 94° 00'

B 95° 32' 95.5° 95° 32'

y 108° 42' 108.7° 108° 42'

Cell Volume (V) 283.4 A3 315.82 As Not Reported
z 4 4 4

Calculated Density 2.825 g/cm3 2.53 g/cm?3 2.825 g/cm3

Physical and Optical Properties

Barringtonite presents as colorless, transparent, fibrous, nodular, or radial crystals.[1] A
summary of its key physical and optical properties is provided below.
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Property Value

Color Colorless[1][5]

Habit Fibrous, Nodular, Radial[1]

Cleavage Good on {100}, {010}, and {001} (probable)[3][5]
Optical Class Biaxial (+)[1][3][5]

Refractive Indices a=1.458, 3 =1.473,y = 1.501[1][3][5]
Birefringence (d) 0.043[1][3]

2V (measured) 73.7°[1]

2V (calculated) 74°[1]

X-ray Powder Diffraction Data

X-ray powder diffraction is a primary technique for identifying barringtonite. The d-spacings
from a powder diffraction pattern are characteristic of the mineral. The three strongest lines are
observed at 8.682 A, 3.093 A, and 2.936 A.[3][4] A more extensive list of d-spacings is
presented in the table below.

d-spacing (A)[5] Intensity[5]
8.682 VS

6.087 S

5.816 S

3.093 VS

2.936 VS

2.495 S

2.309 S

(vs = very strong, s = strong)
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Experimental Protocols

The characterization of barringtonite's crystallographic properties involves several key
experimental techniques.

Sample Preparation and Initial Observation

The primary challenge in the study of barringtonite is its occurrence as very fine, radiating
fibers or needles, typically averaging 0.01 x 0.03 mm in size.[3][4][6] Samples are collected
from their natural geological setting, often as nodular encrustations on olivine basalt.[3][4][6]
Due to the small crystal size, it is often difficult to isolate a single, 'clean’ crystal for analysis.[3]
[4] The mineral is often found with a small percentage of nesquehonite, which can complicate
chemical and structural analyses.[3][4][6]

X-ray Powder Diffraction (XRPD)

The X-ray powder diffraction data for barringtonite were historically obtained using a 19-cm
Unicam camera with Cu Ka radiation and a Ni filter.[4][6]

Detailed Steps:

Sample Grinding: A small amount of the barringtonite sample is carefully ground into a fine
powder to ensure random orientation of the crystallites.

o Capillary Loading: The powdered sample is loaded into a thin-walled glass capillary tube.

o Data Collection: The capillary is mounted in the powder camera, and the sample is exposed
to a monochromatic X-ray beam. The diffracted X-rays are recorded on photographic film or
a modern detector.

o Data Analysis: The positions of the diffraction lines are measured to determine the d-
spacings. The intensities of the lines are also estimated.

Indexing of the Powder Pattern

Due to the inability to isolate a single crystal, the unit cell parameters of barringtonite were
determined from the powder diffraction data using Ito's method.[3][4] This method is a
systematic approach to indexing the powder patterns of low-symmetry crystals.
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Single-Crystal X-ray Diffraction (A Note on Unreported
Data)

While the unit cell has been determined, a full crystal structure solution, which would provide
the precise atomic coordinates, bond lengths, and bond angles, requires single-crystal X-ray
diffraction data. To date, a complete single-crystal structure refinement for barringtonite has
not been reported in the literature, likely due to the difficulty in obtaining a suitable single
crystal.

A hypothetical workflow for single-crystal analysis would involve:

o Crystal Selection: A single, high-quality crystal of appropriate size would be selected under a
microscope.

e Mounting: The crystal would be mounted on a goniometer head.

» Data Collection: The mounted crystal would be placed in a single-crystal X-ray
diffractometer. A full sphere of diffraction data would be collected by rotating the crystal in the
X-ray beam.

 Structure Solution and Refinement: The collected data would be used to solve the crystal
structure using direct methods or Patterson synthesis, followed by refinement to obtain the
final atomic positions and thermal parameters.

Crystallographic Analysis Workflow

The logical flow of experiments and analysis for the crystallographic characterization of
barringtonite can be visualized as follows:
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Experimental Workflow for Barringtonite Crystallography

Sample Collection
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l
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l
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(Grinding for powder diffraction)

X-ray Powder Diffraction (XRPD)

(Data Collection)

Determination of d-spacings and Intensities

Indexing of Powder Pattern
(Ito's Method)

Determination of Unit Cell Parameters and Crystal System

Further Analysis (Hypothetical)
Single-Crystal XRD

Full Structure Solution
(Atomic Coordinates, Bond Lengths/Angles)
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Experimental Workflow for Barringtonite Crystallography
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Conclusion

Barringtonite (MgCOs-2H20) is a triclinic mineral whose fundamental crystallographic
properties have been established primarily through X-ray powder diffraction techniques. This
guide has summarized the key structural and optical data and outlined the experimental
protocols used for its characterization. While a complete crystal structure with atomic
coordinates remains to be determined, the existing data provide a solid foundation for further
research into this and other hydrated carbonate minerals. The workflow presented herein
illustrates the systematic approach required for the crystallographic analysis of such naturally
occurring materials. Future work, contingent on the discovery of suitable single crystals, will
undoubtedly provide deeper insights into the atomic arrangement and bonding within
barringtonite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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